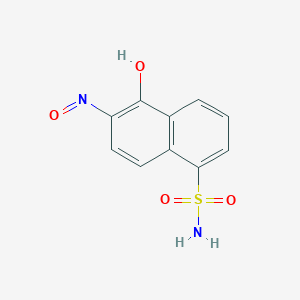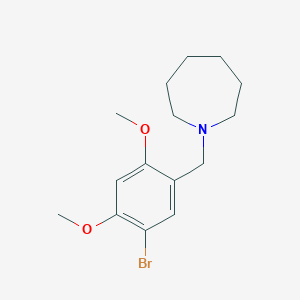
1-(5-bromo-2,4-dimethoxybenzyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2,4-dimethoxybenzyl)azepane, also known as BDAB, is a compound that belongs to the family of azepanes. It has been studied for its potential applications in various fields, including medicinal chemistry and materials science.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)azepane is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(5-bromo-2,4-dimethoxybenzyl)azepane has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
1-(5-bromo-2,4-dimethoxybenzyl)azepane has been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to determine its toxicity in vivo. 1-(5-bromo-2,4-dimethoxybenzyl)azepane has also been shown to have good solubility in water and organic solvents, which makes it a suitable compound for drug formulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-bromo-2,4-dimethoxybenzyl)azepane is its ease of synthesis using commercially available starting materials. However, the purification process can be time-consuming and requires the use of column chromatography. Another limitation is the lack of information on its toxicity in vivo, which limits its potential applications as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1-(5-bromo-2,4-dimethoxybenzyl)azepane. One potential direction is the development of 1-(5-bromo-2,4-dimethoxybenzyl)azepane derivatives with improved anticancer and antibacterial activities. Another direction is the study of the mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)azepane, which will provide insights into its potential applications as a therapeutic agent. Finally, the development of new drug formulations using 1-(5-bromo-2,4-dimethoxybenzyl)azepane as the active ingredient is another potential direction for future research.
Conclusion:
In conclusion, 1-(5-bromo-2,4-dimethoxybenzyl)azepane is a compound with potential applications in various fields, including medicinal chemistry and materials science. Its ease of synthesis and low toxicity in vitro make it a promising candidate for further development as a therapeutic agent. However, more studies are needed to determine its toxicity in vivo and to fully understand its mechanism of action.
Méthodes De Synthèse
1-(5-bromo-2,4-dimethoxybenzyl)azepane can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethoxybenzyl bromide with 1,6-diaminohexane in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(5-bromo-2,4-dimethoxybenzyl)azepane has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(5-bromo-2,4-dimethoxybenzyl)azepane also exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-18-14-10-15(19-2)13(16)9-12(14)11-17-7-5-3-4-6-8-17/h9-10H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOFRRYRGSZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


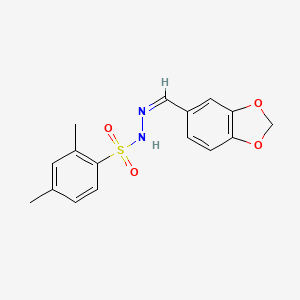
![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)
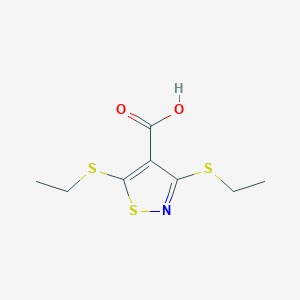
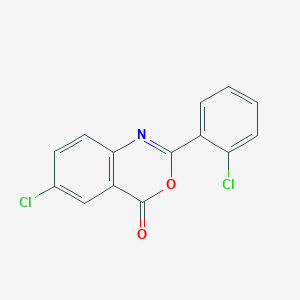
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)

![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)
![5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4897443.png)
![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)
